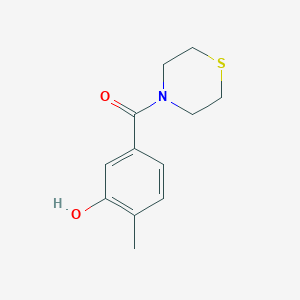![molecular formula C13H9ClF3NO B1519009 2-Chlor-5-[4-(Trifluormethyl)phenoxymethyl]pyridin CAS No. 1039969-30-6](/img/structure/B1519009.png)
2-Chlor-5-[4-(Trifluormethyl)phenoxymethyl]pyridin
Übersicht
Beschreibung
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine is a chloro (trifluoromethyl) pyridine . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine can be found in various databases . The molecular formula is C6H3ClF3N .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine are complex and varied. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine are unique due to the presence of the trifluoromethyl group. The molecular weight is 181.54 g/mol . The density is 1.417 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittelindustrie
2-Chlor-5-[4-(Trifluormethyl)phenoxymethyl]pyridin: ist ein Schlüsselstrukturmotiv in aktiven Wirkstoffen im Pflanzenschutz. Seine Derivate, insbesondere Trifluormethylpyridine (TFMP), werden weit verbreitet im Pflanzenschutz eingesetzt. Fluazifop-Butyl, ein TFMP-Derivat, war das erste, das auf den Markt gebracht wurde. Seitdem wurden über 20 neue TFMP-haltige Pflanzenschutzmittel entwickelt .
Pharmazeutische Industrie
Mehrere pharmazeutische Produkte, die die TFMP-Gruppierung enthalten, wurden für die Marktnutzung zugelassen. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit der Pyridin-Gruppierung tragen zu den biologischen Aktivitäten dieser Verbindungen bei. Viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizin
TFMP-Derivate sind nicht nur in Humanpharmaka, sondern auch in der Veterinärmedizin von Bedeutung. Zwei veterinärmedizinische Produkte mit der TFMP-Struktur haben die Marktzulassung erhalten, was die Vielseitigkeit dieser Verbindung zeigt .
Synthese von Pflanzenschutzprodukten
Die hohe Nachfrage nach TFMP-Derivaten, wie z. B. 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), ist hauptsächlich auf deren Verwendung als chemische Zwischenprodukte bei der Synthese verschiedener Pflanzenschutzprodukte zurückzuführen. Es wurden verschiedene Verfahren zur Synthese von 2,3,5-DCTF berichtet, was dessen Bedeutung in der Industrie hervorhebt .
Regioexhaustive Funktionalisierung
2-Chlor-5-(Trifluormethyl)pyridin: kann als Modellsubstrat für regioexhaustive Funktionalisierungsstudien dienen. Diese Anwendung ist entscheidend für das Verständnis, wie verschiedene Substituenten die chemischen Reaktionen und Eigenschaften des Pyridinrings beeinflussen .
Fortschrittliche chemische Zwischenprodukte
Diese Verbindung wird auch als fortschrittliches chemisches Zwischenprodukt verwendet, was ein Beweis für seine Nützlichkeit in komplexen chemischen Synthesen und der Entwicklung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen ist .
Entwicklung von Funktionsmaterialien
Die Entwicklung von organischen Verbindungen, die Fluor enthalten, wie z. B. TFMP-Derivate, hat Fortschritte in der Entwicklung von Funktionsmaterialien angetrieben. Die Auswirkungen dieser Verbindungen auf biologische Aktivitäten und physikalische Eigenschaften haben sie zu wertvollen Werkzeugen in der Entdeckung chemischer Verbindungen gemacht .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-[[4-(trifluoromethyl)phenoxy]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-6-1-9(7-18-12)8-19-11-4-2-10(3-5-11)13(15,16)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQEOHDQAVIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


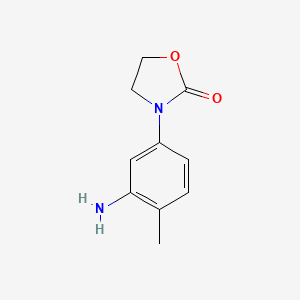
![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
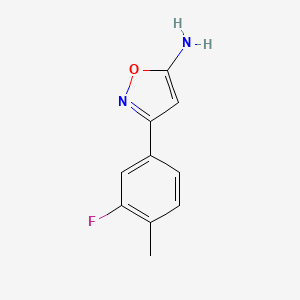
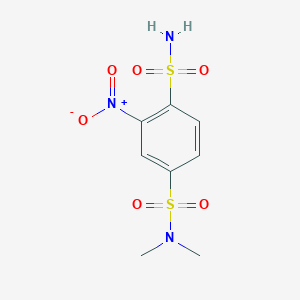

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)
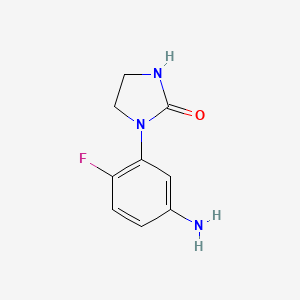



![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)
